Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)
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Overview
Description
Preparation Methods
The synthesis of Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1) involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1) undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted benzenesulfonamides and pyridine derivatives .
Scientific Research Applications
Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1) can be compared with other similar compounds, such as:
N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone): This compound also contains a sulfonamide group but differs in its overall structure and specific applications.
N-Acetylsulfapyridine: Similar in structure but with different substituents on the benzene ring, leading to variations in its chemical and biological properties.
The uniqueness of Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1) lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C13H13N3NaO3S |
---|---|
Molecular Weight |
314.32 g/mol |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13;/h2-9H,1H3,(H,14,16)(H,15,17); |
InChI Key |
BNXHEYNTPFRSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2.[Na] |
Origin of Product |
United States |
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